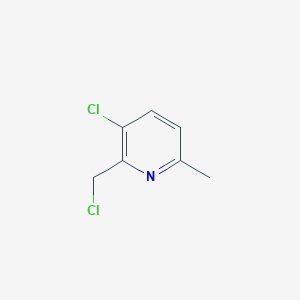![molecular formula C20H20N4 B2384473 11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile CAS No. 459191-52-7](/img/structure/B2384473.png)
11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile” is a chemical compound with the molecular formula C20H20N41. Its molecular weight is 316.4081.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases21. However, a detailed analysis of the structure is not available in the sources I have access to.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not available in the sources I have access to.Applications De Recherche Scientifique
Antioxidant Activity and Heterocyclic Compound Synthesis
Research has shown the synthesis of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, including thiazolopyrimidines and pyrimidoquinazolines, among others. These compounds have been characterized and investigated for their antioxidant activities, highlighting their potential in therapeutic applications and chemical synthesis (M. Salem, M. Farhat, Asma Omar Errayes, H. Madkour, 2015).
Synthesis of Pyrroloisoquinolines
Another area of application involves the synthesis of pyrrolo[2,1-a]isoquinolines from activated acetylenes, benzoylnitromethanes, and isoquinoline. This synthesis approach yields good yields of pyrroloisoquinolines, demonstrating the compound's utility in generating complex heterocyclic structures, which are valuable in medicinal chemistry and material science (I. Yavari, M. Piltan, L. Moradi, 2009).
Functionalized Angular Polycyclic Azaarenes Synthesis
The compound also finds application in the efficient synthesis of functionalized angular polycyclic azaarenes, such as benzimidazo[1,2-b]benzo[f]isoquinolin-7-yl acetonitriles. These syntheses are facilitated through base-catalyzed ring transformations, underscoring the compound's importance in the development of new materials and pharmaceutical agents (R. Pratap, V. Ram, 2007).
Heterocyclic Synthesis and Antimicrobial Activity
Furthermore, derivatives of similar complex compounds have been synthesized and tested for antimicrobial activity, illustrating their potential in addressing bacterial and fungal infections. This research underscores the significance of such compounds in discovering new antimicrobial agents and contributing to the battle against drug-resistant pathogens (H. Hafez, A. Alshammari, Abdel-Rhman B. A. El-Gazzar, 2015).
Safety And Hazards
Information on the safety and hazards associated with this compound is not available in the sources I have access to.
Orientations Futures
As for future directions, without specific information on the current uses and studies involving this compound, it’s difficult to predict. It would depend on the results of future research and the potential applications discovered.
Propriétés
IUPAC Name |
11-pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c21-13-16-14-7-1-2-8-15(14)20(23-11-5-6-12-23)24-18-10-4-3-9-17(18)22-19(16)24/h3-4,9-10H,1-2,5-8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQNUCDHZOQYEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)N5CCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2384390.png)
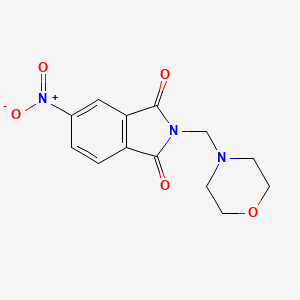
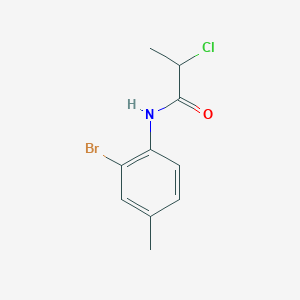
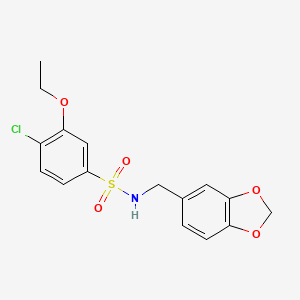
![Ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2384399.png)
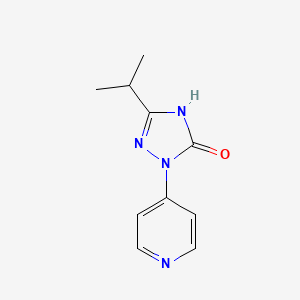
![2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide](/img/structure/B2384401.png)
![2-Ethyl-5-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384405.png)
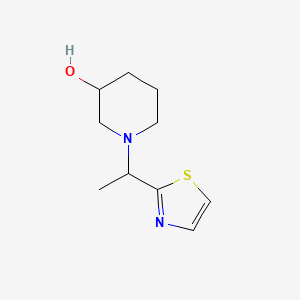
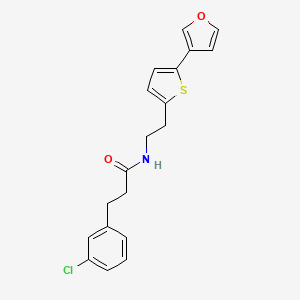
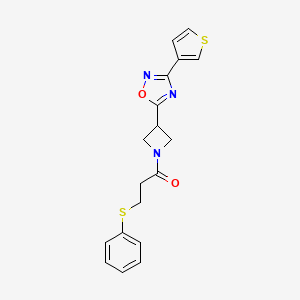
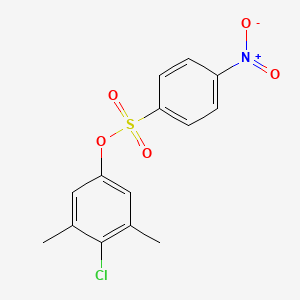
![N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2384412.png)
